1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a thiophene ring substituted with a chlorine atom and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chlorothiophene with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s trifluoromethyl ketone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorothiophen-3-yl)methanamine hydrochloride
- 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrin
- 1-(2-(2-Chlorothiophen-3-yl)ethyl)pyrrolidine
Uniqueness
1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H2ClF3OS |
---|---|
Molecular Weight |
214.59 g/mol |
IUPAC Name |
1-(2-chlorothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H2ClF3OS/c7-5-3(1-2-12-5)4(11)6(8,9)10/h1-2H |
InChI Key |
LOQLYTIAOQIOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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